molecular formula C8H8BrCl B1319307 1-Bromo-4-chloro-2,5-dimethylbenzene CAS No. 85072-44-2

1-Bromo-4-chloro-2,5-dimethylbenzene

Cat. No. B1319307
CAS RN: 85072-44-2
M. Wt: 219.5 g/mol
InChI Key: SJEYWTLIMGCRGJ-UHFFFAOYSA-N
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Description

“1-Bromo-4-chloro-2,5-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrCl . It has a molecular weight of 219.51 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction . Another example is the synthesis of 1-Bromo-4-chloro-2-methylbenzene from 4-Bromo-3-methylaniline .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-chloro-2,5-dimethylbenzene” is 1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

While specific reactions involving “1-Bromo-4-chloro-2,5-dimethylbenzene” are not mentioned in the search results, bromochlorobenzenes are known to undergo various types of reactions. For example, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

“1-Bromo-4-chloro-2,5-dimethylbenzene” is a solid at room temperature .

Scientific Research Applications

1. Synthesis of Sulfur-Functionalized Quinone Derivatives

1-Bromo-4-chloro-2,5-dimethylbenzene has been explored in the synthesis of sulfur-containing quinone derivatives. This involves the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and further conversion to these derivatives (Aitken et al., 2016).

2. Halogenation Studies

The compound has been involved in studies of ring halogenations of polyalkylbenzenes. This research uses 1-bromo-2,5-pyrrolidinedione with acidic catalysts, providing insights into the selectivity and efficiency of the halogenation process (Bovonsombat & Mcnelis, 1993).

3. Chromatographic Analysis

It has been subject to chromatographic analysis, particularly in studying the separation and identification of chloro derivatives of 1,4-dimethylbenzene. This research helps in understanding the physico-chemical properties and boiling points of such compounds (Bermejo, Blanco, & Guillén, 1985).

4. Pharmaceutical Intermediate Manufacturing

The compound is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, which are significant in diabetes therapy. Its synthesis from dimethyl terephthalate demonstrates its role in the pharmaceutical industry (Zhang et al., 2022).

5. Reaction Kinetics Study

It has been used in experimental and theoretical studies to understand the reaction kinetics of benzylic bromination reactions. Such studies are crucial for developing efficient synthetic pathways in organic chemistry (Villalba et al., 2018).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

1-bromo-4-chloro-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEYWTLIMGCRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592428
Record name 1-Bromo-4-chloro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2,5-dimethylbenzene

CAS RN

85072-44-2
Record name 1-Bromo-4-chloro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 parts of 2-chloro-p-xylene (b.p.=183° to 184° C.) and 2 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel, to which 360 parts of bromine was dropwisely added over a period of 5 hours to carry out the reaction at 35° to 60° C. Water was added to the reaction liquid to wash the same with the thus added water and to remove the catalyst, and then the oil layer was cooled. The separated crystals were filtered, and washed with methanol to obtain 377 parts of 2-chloro-5-bromo-p-xylene having a melting point of 60° to 64° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YH Liu, TM Fu, CY Ou, WL Fan, GP Peng - Chinese Chemical Letters, 2013 - Elsevier
A convenient approach for the preparation of (1S,3′R,4′S,5′S,6′R)-5-chloro-6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-spiro[isobenzofuran-1(3H), 2…
Number of citations: 8 www.sciencedirect.com
JL Marshall, NJ O'Neal, LN Zakharov… - The Journal of Organic …, 2016 - ACS Publications
The synthesis and characterization of two benzo-indaceno-thiophene compounds (anti-BIT and syn-BIT) are described. Two sequential Suzuki cross-couplings utilizing the halogen …
Number of citations: 27 pubs.acs.org
Y Liu, T Fu, Z Chen, C Ou - Monatshefte für Chemie-Chemical Monthly, 2015 - Springer
A practical and scalable synthesis of C-glycosides identified as highly potent sodium-dependent glucose transporter 2 (SGLT2) inhibitors is described. Highlights of the synthetic …
Number of citations: 5 link.springer.com
R Dong - 2022 - scholarsbank.uoregon.edu
This thesis describes the development of a synthetic route to create the asymmetric indenofluorene derivative indacenobenzofuranbenzothiophene (IBFBT). Synthesis and …
Number of citations: 1 scholarsbank.uoregon.edu
Y Wang, Y Lou, J Wang, D Li, H Chen, T Zheng… - European Journal of …, 2019 - Elsevier
In this work, aiming at finding a novel, potent, and selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor with good pharmacokinetic profiles for the treatment of diabetes…
Number of citations: 13 www.sciencedirect.com
Y Ohtake, T Sato, T Kobayashi… - Journal of medicinal …, 2012 - ACS Publications
Inhibition of sodium glucose cotransporter 2 (SGLT2) has been proposed as a novel therapeutic approach to treat type 2 diabetes. In our efforts to discover novel inhibitors of SGLT2, we …
Number of citations: 170 pubs.acs.org

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